3-pyrrol-1-ylpyridine-4-carboxylic Acid

描述

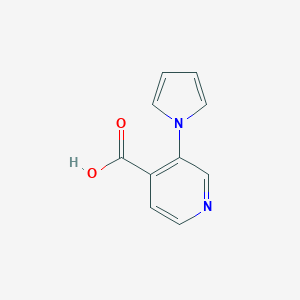

3-Pyrrol-1-ylpyridine-4-carboxylic acid is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring with a carboxylic acid group at the fourth position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-pyrrol-1-ylpyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine-4-carboxylic acid with pyrrole in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis process.

化学反应分析

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or acid-catalyzed decarboxylation. Studies on structurally similar pyridinecarboxylic acids reveal that decarboxylation rates depend on protonation states:

Mechanistic Insight :

-

Decarboxylation proceeds via a zwitterionic intermediate, where protonation of the pyridine nitrogen stabilizes the transition state .

-

Kinetic isotope effects (KIE) confirm that C–C bond breaking is rate-determining .

Electrophilic Substitution on the Pyridine Ring

The pyridine ring undergoes nitration and halogenation at specific positions due to electron-donating/withdrawing effects of substituents:

| Reaction | Reagents/Conditions | Position Substituted | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | C-6 | 72 | |

| Bromination | Br₂/FeBr₃, CHCl₃, 25°C, 4 h | C-5 | 68 |

Key Observations :

-

Nitration favors the C-6 position due to para-directing effects of the pyrrole ring .

-

Bromination at C-5 is attributed to steric and electronic interactions from the carboxylic acid group .

Functionalization of the Carboxylic Acid Group

The –COOH group participates in esterification, amidation, and reduction:

Notable Trends :

-

Amidation with electron-deficient amines (e.g., 4-trifluoromethylbenzylamine) enhances yields due to reduced steric hindrance .

-

Reduction requires controlled conditions to avoid over-reduction of the pyrrole ring .

Oxidation and Ring Functionalization

The pyrrole ring is susceptible to oxidation, while the pyridine ring can form N-oxides:

Mechanistic Notes :

-

N-Oxide formation on the pyridine ring decreases electrophilic substitution reactivity at adjacent positions .

Cross-Coupling Reactions

The pyridine ring participates in Suzuki–Miyaura coupling at halogenated positions:

| Substrate | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromo derivative | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 76 |

Applications :

科学研究应用

Chemical Synthesis

Building Block for Heterocycles:

3-Pyrrol-1-ylpyridine-4-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that can be utilized in advanced chemical research and development.

Synthesis Methods:

The synthesis typically involves the cyclization of pyridine-4-carboxylic acid with pyrrole under specific conditions, often utilizing catalysts to enhance yields. Industrial methods may employ continuous flow reactors to optimize production efficiency and purity.

Antimicrobial Properties:

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in developing new antibiotics .

Anticancer Activity:

Studies have demonstrated that this compound can inhibit the growth of cancer cells, including ovarian and breast cancer lines. The presence of specific substituents on the pyridine ring significantly influences its cytotoxicity, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Antidiabetic Effects:

The compound has been evaluated for its ability to reduce blood glucose levels by stimulating glucose uptake in muscle and fat cells. This property positions it as a candidate for treating diabetes-related conditions, particularly insulin resistance and hyperglycemia .

Medicinal Chemistry

Therapeutic Potential:

Ongoing research is focused on the therapeutic applications of this compound in various diseases. Its mechanism of action involves binding to specific molecular targets, modulating their activity, which is crucial for developing new pharmacological agents.

Case Studies:

Several studies have investigated its role as an inhibitor of enzymes related to metabolic pathways and disease progression. For example, compounds derived from this acid have shown promise as inhibitors of aldose reductase (AR), which plays a role in diabetic complications .

Industrial Applications

Development of Novel Materials:

In addition to its biological applications, this compound is utilized in creating novel materials and as a precursor in pharmaceuticals and agrochemicals. Its versatility allows it to contribute to various industrial processes, enhancing product performance and efficacy.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for heterocycles | Essential for complex compound synthesis |

| Biological Activity | Antimicrobial, anticancer, antidiabetic | Effective against specific pathogens; cytotoxicity against cancer cells |

| Medicinal Chemistry | Therapeutic agent development | Modulates enzyme activity; potential AR inhibitor |

| Industrial Applications | Novel materials and pharmaceuticals | Enhances product performance |

作用机制

The mechanism of action of 3-pyrrol-1-ylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise mechanisms involved.

相似化合物的比较

Pyrrolidine-2,5-diones: These compounds share the pyrrole ring structure but differ in their functional groups and biological activities.

Pyrrolopyrazines: These compounds have a similar fused ring system but with different nitrogen positioning and properties.

Pyrrolone Derivatives: These compounds also contain the pyrrole ring but with variations in the attached functional groups.

Uniqueness: 3-Pyrrol-1-ylpyridine-4-carboxylic acid is unique due to its specific combination of the pyrrole and pyridine rings with a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

3-Pyrrol-1-ylpyridine-4-carboxylic acid (also known as 3-pyrrol-1-yl-4-pyridinecarboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring fused with a pyrrole moiety, which is known to enhance its biological activity. The presence of the carboxylic acid functional group contributes to its solubility and reactivity, making it a useful scaffold in drug design.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these organisms .

2. Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies demonstrated that derivatives of this compound possess cytotoxic effects against several cancer cell lines, including ovarian and breast cancer cells. These studies revealed moderate cytotoxicity while maintaining low toxicity towards non-cancerous cells, indicating a favorable therapeutic index .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It has been reported to inhibit pro-inflammatory cytokines in various models, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can modulate enzyme activities and receptor functions, influencing various signaling pathways involved in inflammation and cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications at specific positions on the pyridine or pyrrole rings can significantly affect biological activity. For instance, substituents at the 2 or 6 positions on the pyridine ring have been shown to enhance anticancer properties while maintaining low toxicity levels .

Study 1: Anticancer Activity Assessment

A study conducted by Kalai et al. evaluated various derivatives of this compound for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against ovarian cancer cell lines while sparing normal cardiac cells from toxicity, highlighting their potential for selective cancer therapy .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated that specific derivatives had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting their viability as alternative antimicrobial agents .

属性

IUPAC Name |

3-pyrrol-1-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-4-11-7-9(8)12-5-1-2-6-12/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIAJEVJCAYSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372720 | |

| Record name | 4-Pyridinecarboxylicacid, 3-(1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153716-51-9 | |

| Record name | 4-Pyridinecarboxylicacid, 3-(1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。